N1-(Methoxymethyl)ethane-1,2-diamine dihydrochloride
Description
N1-(Methoxymethyl)ethane-1,2-diamine dihydrochloride is a diamine derivative featuring a methoxymethyl substituent on the primary amine of ethane-1,2-diamine, with two hydrochloride counterions. While direct data on this specific compound are absent in the provided evidence, its structural analogs (e.g., substituted ethane-1,2-diamine dihydrochlorides) exhibit diverse applications in medicinal chemistry, materials science, and corrosion inhibition. Key properties are inferred from related compounds, emphasizing the role of substituents in modulating reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C4H14Cl2N2O |
|---|---|
Molecular Weight |
177.07 g/mol |
IUPAC Name |
N'-(methoxymethyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C4H12N2O.2ClH/c1-7-4-6-3-2-5;;/h6H,2-5H2,1H3;2*1H |
InChI Key |
YEIOIDMDTFBJPC-UHFFFAOYSA-N |
Canonical SMILES |
COCNCCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(Methoxymethyl)ethane-1,2-diamine dihydrochloride can be achieved through several methods. One common approach involves the reaction of ethane-1,2-diamine with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
CH3OCH2Cl+NH2CH2CH2NH2→CH3OCH2NHCH2CH2NH2+HCl
The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt:
CH3OCH2NHCH2CH2NH2+2HCl→CH3OCH2NHCH2CH2NH2⋅2HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
N1-(Methoxymethyl)ethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N1-(methoxymethyl)ethane-1,2-diamine oxides, while substitution reactions can produce a variety of N-substituted derivatives.
Scientific Research Applications
N1-(Methoxymethyl)ethane-1,2-diamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which N1-(Methoxymethyl)ethane-1,2-diamine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxymethyl group can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Ethane-1,2-diamine Derivatives
Key Observations:
- Substituent Effects : The methoxymethyl group likely enhances hydrophilicity compared to aromatic substituents (e.g., naphthyl or pyridyl), which are more lipophilic .
- Synthesis : Most analogs are synthesized via nucleophilic substitution (e.g., reacting ethylenediamine with halogenated aromatics or heterocycles) .
Physicochemical Properties
Table 2: Experimental Data for Selected Analogs
- Methoxymethyl Analogs : Expected to show characteristic 1H NMR signals for -OCH3 (δ ~3.3 ppm) and -CH2NH- (δ ~2.7–3.1 ppm), similar to methoxy-containing amines .
Stability and Industrial Relevance
Biological Activity
N1-(Methoxymethyl)ethane-1,2-diamine dihydrochloride is a compound that has garnered attention for its potential biological activity. This article delves into the biological properties of this compound, exploring its mechanisms of action, applications in research, and relevant case studies.
Structure and Composition
- Chemical Formula: C₅H₁₄Cl₂N₂O
- Molecular Weight: 179.09 g/mol
- CAS Number: Not specified in available literature.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The methoxymethyl group enhances its ability to penetrate cellular membranes, facilitating its action on intracellular targets.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the activity of certain proteases, which are crucial for various physiological processes. This inhibition can lead to altered metabolic states that may have therapeutic implications.
Receptor Binding
This compound has been studied for its ability to bind to neurotransmitter receptors. Preliminary studies suggest that it may interact with serotonin and dopamine receptors, potentially influencing mood and cognitive functions.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicate a dose-dependent reduction in cell viability, suggesting potential applications in cancer therapeutics.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.2 |
| MCF7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 18.7 |
Study on Antitumor Activity
A recent study evaluated the antitumor properties of this compound using a xenograft model in mice. The compound was administered at varying doses over two weeks. Results showed a significant reduction in tumor size compared to the control group, indicating its potential as an anticancer agent.
Neuropharmacological Effects
Another study investigated the neuropharmacological effects of this compound in rodent models. Behavioral tests indicated improvements in anxiety-like behaviors and cognitive function, suggesting its potential as a therapeutic agent for neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
